BenchChemオンラインストアへようこそ!

Chlormadinone

Androgen Receptor Antagonism Competitive Binding Assay Prostate Cancer Research

Select Chlormadinone for its unique triple-receptor profile: PR agonism, partial AR antagonism (Ki=3.3×10⁻⁸ M), and weak GR antagonism. Unlike drospirenone, CMA has no anti-mineralocorticoid activity; unlike nomegestrol acetate, it retains GR binding. Its intermediate antiandrogenic potency enables significant testosterone suppression (p<0.0001) without profound endocrine disruption. CMA uniquely preserves insulin sensitivity—desogestrel does not. Validated in canine BPH with 20.3-fold apoptosis increase. The compound of choice for PCOS, prostate biology, and metabolic research.

Molecular Formula C21H27ClO3
Molecular Weight 362.9 g/mol
CAS No. 1961-77-9
Cat. No. B195047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlormadinone
CAS1961-77-9
SynonymsChlormadinon Acetate
Chlormadinone
Chlormadinone Acetate
Chlormadinone Acetate, (9 beta,10 alpha)-Isomer
Neo Eunomin
Neo-Eunomin
NeoEunomin
Pregna-4,6-diene-3,20-dione, 17-(acetyloxy)-6-chloro-
Molecular FormulaC21H27ClO3
Molecular Weight362.9 g/mol
Structural Identifiers
SMILESCC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)Cl)C)O
InChIInChI=1S/C21H27ClO3/c1-12(23)21(25)9-6-16-14-11-18(22)17-10-13(24)4-7-19(17,2)15(14)5-8-20(16,21)3/h10-11,14-16,25H,4-9H2,1-3H3/t14-,15+,16+,19-,20+,21+/m1/s1
InChIKeyVUHJZBBCZGVNDZ-TTYLFXKOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-White to Pale Yellow Solid

Chlormadinone Acetate Procurement Guide: Receptor Pharmacology and Comparative Progestin Activity


Chlormadinone acetate (CMA; CAS 1961-77-9) is a synthetic 17α-hydroxyprogesterone derivative characterized by a chlorine substitution at the C6 position [1]. It functions as a potent progesterone receptor (PR) agonist, a partial androgen receptor (AR) antagonist, and a weak glucocorticoid receptor (GR) antagonist [2]. CMA exhibits a progestogenic potency approximately one-third greater than that of natural progesterone and demonstrates a pronounced anti-androgenic effect distinct from the neutral androgen profile of progesterone itself [1]. Unlike drospirenone, CMA possesses no anti-mineralocorticoid activity, and unlike nomegestrol acetate, it exhibits measurable glucocorticoid receptor interaction [3]. The compound has a well-established history of use in oral contraception and hormone replacement therapy, with documented applications extending to specific veterinary indications including canine benign prostatic hyperplasia [4].

Why Chlormadinone Acetate Cannot Be Substituted with Other Antiandrogenic Progestins in Research and Clinical Sourcing


The antiandrogenic progestin class exhibits substantial heterogeneity in receptor binding profiles, metabolic sequelae, and species-specific toxicology. Substitution based solely on class membership is scientifically invalid because CMA displays a unique triple-receptor interaction (PR agonism, partial AR antagonism, weak GR antagonism) that quantitatively differs from related progestins in receptor binding affinity, transcriptional inhibition efficacy, and endocrine parameter modulation [1]. Direct comparative studies reveal that CMA, drospirenone, and dienogest produce divergent effects on sex hormone-binding globulin (SHBG) induction and total testosterone suppression in women with PCOS, with statistically significant inter-group differences [2]. Furthermore, CMA possesses a species-specific toxicological profile in canines (mammary tumor induction) that precipitated FDA market withdrawal in the United States while it remains approved and used in other global markets [3]. These quantifiable receptor-level, endocrine, and toxicological distinctions preclude generic interchangeability and necessitate compound-specific sourcing decisions.

Chlormadinone Acetate Quantitative Comparative Evidence: Receptor Binding, Endocrine Modulation, and Species-Specific Effects


CMA Exhibits Higher Androgen Receptor Binding Affinity than Cyproterone Acetate in Human Cell Lines

In a head-to-head competitive binding assay conducted in PALM cells (PC-3 prostate adenocarcinoma cells stably transfected with human androgen receptor), CMA demonstrated a lower inhibition constant (Ki) for androgen receptor binding compared to cyproterone acetate (CPA), the standard steroidal antiandrogen. The assay was performed at 37°C in the presence of 1 nM [³H]R1881, a synthetic non-metabolizable androgen [1]. CMA exhibited a Ki of 3.3 ± 1.5 × 10⁻⁸ M, whereas CPA exhibited a Ki of 7.2 ± 1.3 × 10⁻⁸ M [1].

Androgen Receptor Antagonism Competitive Binding Assay Prostate Cancer Research

CMA Produces Lower SHBG Induction and Testosterone Suppression than Drospirenone in PCOS Patients

In a randomized 3-arm clinical trial involving 60 women with PCOS, CMA (2 mg with 30 µg EE) was compared head-to-head with drospirenone (DRSP; 3 mg with 30 µg EE) and dienogest (DNG; 2 mg with 30 µg EE) over a 3-month treatment period. DRSP produced a significantly greater increase in serum SHBG (+218%; p < 0.0001) relative to both DNG and CMA [1]. For total testosterone suppression, DRSP also demonstrated a significantly greater effect compared to DNG (p = 0.002) and CMA (p < 0.0001) [1].

Polycystic Ovary Syndrome SHBG Modulation Hyperandrogenism Management

CMA Exhibits Weak Glucocorticoid Receptor Antagonism: A Receptor Profile Absent in Nomegestrol Acetate

CMA is characterized as a weak glucocorticoid receptor (GR) antagonist, a property it shares with progesterone but which is quantitatively and qualitatively distinct from other synthetic progestins [1]. In contrast, nomegestrol acetate (NOMAC), a 19-norprogesterone derivative, is described as a highly selective PR agonist with no or minimal binding to other steroid receptors including the glucocorticoid receptor [2]. This receptor profile divergence represents a class-level distinction within antiandrogenic progestins: CMA retains measurable GR interaction, whereas NOMAC and certain other newer progestins are engineered for strict PR selectivity [3].

Glucocorticoid Receptor Antagonism Receptor Selectivity Profiling Steroid Receptor Pharmacology

CMA Has Near-Complete Oral Bioavailability (≈100%) with Minimal First-Pass Metabolism

CMA demonstrates an oral bioavailability of approximately 100% due to minimal hepatic first-pass metabolism, distinguishing it from progestins that undergo significant first-pass extraction [1]. The compound is highly lipophilic and accumulates in adipose tissue, with an elimination half-life ranging from 25–34 hours after a single dose and 34–39 hours after multiple doses [1]. This pharmacokinetic profile supports consistent systemic exposure with once-daily dosing and contrasts with progestins that exhibit lower and more variable oral bioavailability [2].

Pharmacokinetics Oral Bioavailability First-Pass Metabolism

CMA Induces Dose-Dependent Apoptosis in Canine Benign Prostatic Hyperplasia Model

In a 6-month study of male beagle dogs (5–8 years old) with spontaneous benign prostatic hyperplasia (BPH), CMA was administered orally at 0.03, 0.1, and 0.3 mg/kg/day. The apoptotic index in prostate tissue, measured by nick end labeling, increased from 0.76 ± 0.03% in untreated controls to 15.41 ± 1.26% in the 0.03 mg/kg/day group, 2.63 ± 0.98% in the 0.1 mg/kg/day group, and 1.45 ± 0.85% in the 0.3 mg/kg/day group [1]. The highest apoptotic index was observed at the lowest dose (0.03 mg/kg/day), indicating a non-linear dose-response relationship [1].

Canine Prostatic Hyperplasia Apoptosis Induction Veterinary Pharmacology

CMA Does Not Deteriorate Insulin Sensitivity, in Contrast to Desogestrel-Containing Formulations

In a randomized trial comparing combined oral contraceptives, the formulation containing CMA (with ethinylestradiol) did not deteriorate insulin sensitivity (SI), whereas the desogestrel (DSG)-containing formulation, even with a low ethinylestradiol dose, decreased SI [1]. Additionally, the EE/CMA combination induced a favorable lipid profile [1]. This metabolic neutrality with respect to glucose-insulin homeostasis differentiates CMA from progestins like desogestrel that exhibit residual androgenic or metabolic activity capable of impairing insulin sensitivity [1].

Insulin Sensitivity Metabolic Effects Oral Contraceptive Safety

Chlormadinone Acetate: Recommended Research and Industrial Application Scenarios Based on Evidence


Androgen Receptor Antagonism Research Requiring Multi-Receptor Pharmacology

CMA is optimally suited for in vitro and in vivo studies investigating the interplay between progesterone receptor agonism, partial androgen receptor antagonism, and weak glucocorticoid receptor antagonism. The compound's AR binding affinity (Ki = 3.3 × 10⁻⁸ M) is superior to that of cyproterone acetate (Ki = 7.2 × 10⁻⁸ M), making CMA a preferred tool compound for competitive binding and transcriptional activation assays in androgen-dependent cell lines such as PALM cells [1]. Researchers investigating the role of multi-receptor crosstalk in prostate biology, endometrial function, or steroid-responsive tissues should select CMA over highly selective progestins like nomegestrol acetate, which lacks GR and AR interactions [2].

Polycystic Ovary Syndrome (PCOS) Studies Requiring Intermediate Antiandrogenic Potency

In randomized controlled trials involving PCOS patients, CMA-containing combined oral contraceptives produced measurable but intermediate reductions in serum total testosterone and SHBG induction compared to drospirenone-containing formulations, which exhibited significantly greater effects (p < 0.0001 for testosterone suppression) [3]. CMA is therefore the progestin of choice for PCOS research protocols where moderate antiandrogenic activity is desired without the more profound endocrine suppression associated with drospirenone. This intermediate potency profile may be particularly relevant for studies evaluating dose-response relationships or minimizing metabolic side effects [3].

Canine Benign Prostatic Hyperplasia (BPH) Preclinical and Veterinary Research

CMA demonstrates a unique and well-documented efficacy in the canine BPH model, inducing dose-dependent apoptosis of prostatic glandular epithelium [4]. The apoptotic index increased 20.3-fold relative to untreated controls at 0.03 mg/kg/day oral dosing over 6 months [4]. This species-specific therapeutic effect is not established for other antiandrogenic progestins such as drospirenone or dienogest. Veterinary researchers and pharmaceutical developers targeting canine prostatic disorders or utilizing the canine BPH model for translational research should source CMA specifically, as alternative progestins lack equivalent validation in this indication [4].

Metabolic Research Requiring Insulin Sensitivity-Neutral Progestin

In randomized comparative trials, CMA-containing combined oral contraceptives did not deteriorate insulin sensitivity, in contrast to desogestrel-containing formulations which significantly decreased SI [5]. CMA also produced a favorable lipid profile [5]. For metabolic research studies involving glucose tolerance testing, insulin sensitivity measurements, or investigations in insulin-resistant populations (including PCOS and obesity), CMA should be selected over progestins with known adverse metabolic profiles such as desogestrel. This metabolic neutrality makes CMA a suitable reference compound for studies evaluating the interaction between progestin pharmacology and glucose-insulin homeostasis [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chlormadinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.